Controlled Siloxane Network Formation: Monoethoxy Dimethyl vs. Triethoxy Norbornenylsilanes
In inverse vulcanization and subsequent polycondensation, the number of hydrolysable ethoxy groups on the norbornenylsilane monomer dictates the type of siloxane bond formed and the resulting polymer architecture. Monoethoxy-substituted monomers (MENBS) produce M-type siloxane bonds, leading to branched polymers with moderate molecular weights. Triethoxy-substituted monomers (TENBS) generate T-type bonds, yielding highly crosslinked networks with significantly higher molar mass [1]. This difference enables systematic control over polymer properties.
| Evidence Dimension | Weight-average molar mass (Mw) of resulting sulfur copolymers (50 wt% S) |
|---|---|
| Target Compound Data | Monoethoxy norbornenylsilane (MENBS) derivative: Mw = 7,600 ± 700 g/mol (for MENBS20 formulation) [1] |
| Comparator Or Baseline | Triethoxy norbornenylsilane (TENBS) derivative: Mw = significantly higher (bimodal distribution, exact value not reported but qualitatively much greater) [1] |
| Quantified Difference | Mw of TENBS-derived polymer is qualitatively higher than MENBS-derived polymer; MENBS20 yields Mw = 7,600 ± 700 g/mol with Mn = 1,100 ± 100 g/mol [1] |
| Conditions | Inverse vulcanization with 50 wt% elemental sulfur, followed by HCl-catalyzed polycondensation in the melt; GPC analysis in THF [1] |
Why This Matters
Selecting the monoethoxy dimethyl analog allows for controlled, moderate crosslinking (M-type bonds) rather than the dense, T-type networks formed by triethoxy analogs, providing tunable solubility and processability for applications requiring soluble polymers or controlled branching.
- [1] Grimm, A., et al. Inverse Vulcanization of Norbornenylsilanes: Soluble Polymers with Controllable Molecular Properties via Siloxane Bonds. Angewandte Chemie International Edition, 2022, 61(16), e202114896. DOI: 10.1002/anie.202114896 View Source
